

The Butyrophenone Core of Butofilolol: A Technical Guide

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Compound of Interest

Compound Name: *Butofilolol*

Cat. No.: *B107662*

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Abstract

Butofilolol is a β -adrenergic receptor antagonist characterized by its unique butyrophenone chemical structure. This technical guide provides an in-depth analysis of the core structural and functional aspects of **butofilolol**, with a particular focus on the influence of its butyrophenone moiety. This document summarizes available quantitative data, outlines the general synthetic pathway, and describes the established signaling mechanism for β -blockers, which is the presumed mechanism of action for **butofilolol**. Due to the limited availability of specific experimental data for **butofilolol** in publicly accessible literature, this guide supplements direct information with established principles from related compounds and general knowledge of β -adrenergic pharmacology.

Chemical Structure and Properties

Butofilolol, with the IUPAC name (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is a member of the butyrophenone class of compounds. The defining feature of a butyrophenone is a phenyl ring and a butyl chain attached to a central carbonyl group.^[1] In **butofilolol**, this core structure is further elaborated with a fluorinated phenyl ring linked to a propanolamine side chain, a common pharmacophore for β -adrenergic receptor antagonists.

Table 1: Physicochemical Properties of **Butofilolol**

Property	Value	Source
Molecular Formula	C17H26FNO3	PubChem
Molecular Weight	311.39 g/mol	PubChem

Synthesis

The synthesis of **butofilolol** involves a multi-step process, beginning with a Fries rearrangement, a standard method for synthesizing hydroxyaryl ketones from phenolic esters.

[2]

Experimental Protocol: General Synthetic Pathway

A detailed, step-by-step experimental protocol for the synthesis of **butofilolol** is not readily available in the peer-reviewed literature. However, the general synthetic route can be described as follows:

- **Esterification:** 4-fluorophenol is reacted with butyryl chloride to form the corresponding phenolic ester.
- **Fries Rearrangement:** The phenolic ester undergoes a Lewis acid-catalyzed Fries rearrangement to yield a hydroxyaryl ketone intermediate. This reaction is crucial for establishing the butyrophenone core.
- **Epoxidation:** The resulting phenolic compound is treated with epichlorohydrin in the presence of a base to form an epoxide intermediate.
- **Amination:** The epoxide ring is opened by reaction with tert-butylamine to introduce the β -amino alcohol side chain, yielding the final **butofilolol** product.

Note: This is a generalized protocol. Specific reaction conditions, such as catalysts, solvents, temperatures, and purification methods, would require experimental optimization.

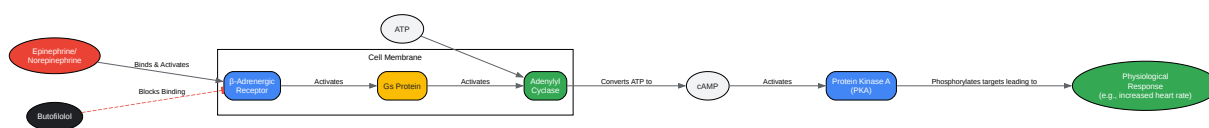
Pharmacodynamics and Mechanism of Action

Butofilolol is classified as a β -adrenergic receptor antagonist, or β -blocker. While specific binding affinity data (K_i or IC_{50} values) for **butofilolol** are not publicly available, its

pharmacological activity is presumed to be similar to other drugs in this class.

Signaling Pathway of β -Adrenergic Receptor Antagonism

β -blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β -adrenergic receptors. This antagonism prevents the activation of downstream signaling cascades.

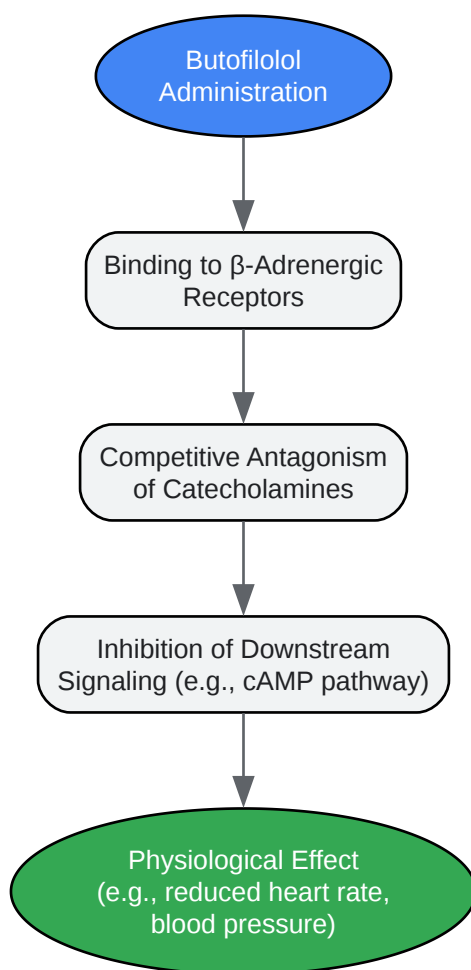


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Figure 1. Simplified signaling pathway of a β -adrenergic receptor and the antagonistic action of **Butofilolol**.

Logical Workflow for Drug Action

The logical progression from drug administration to therapeutic effect for a β -blocker like **butofilolol** can be visualized as follows:



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Figure 2. Logical workflow of **Butofilolol**'s mechanism of action.

Structure-Activity Relationship (SAR)

The SAR of butyrophenones has been extensively studied, primarily in the context of their antipsychotic activity, which is mediated by dopamine D2 receptor antagonism. Key features for this activity include a p-fluorophenyl group and a tertiary amino group separated by a three-carbon chain from the carbonyl group.

For β-blocker activity, the critical structural motif is the aryloxypropanolamine side chain. In **butofilolol**, this is the 2-[3-(tert-butylamino)-2-hydroxypropoxy] moiety attached to the fluorinated butyrophenone core. The bulky tert-butyl group on the amine is a common feature in many β-blockers and contributes to their antagonist activity. The stereochemistry of the

hydroxyl group on the propanolamine side chain is also crucial for potent β -blockade, with the (S)-enantiomer typically being more active.

Pharmacokinetics

Limited pharmacokinetic data for **butofilolol** is available from clinical studies.

Table 2: Pharmacokinetic Parameters of **Butofilolol** in Healthy Subjects

Parameter	Value	Source
Volume of Distribution (Vd)	200 - 500 L	Houin et al., 1984
Apparent Clearance (CL)	40 - 70 L/h	Houin et al., 1984
Elimination Half-life (t _{1/2})	Not explicitly stated	-
Time to Maximum Concentration (T _{max})	2 - 3 hours	Houin et al., 1984
Maximum Concentration (C _{max})	120 - 430 ng/mL	Houin et al., 1984

Conclusion

Butofilolol represents an interesting chemical entity at the intersection of butyrophenone and β -blocker pharmacologies. Its butyrophenone core provides a unique structural framework for its β -adrenergic antagonistic activity. While detailed experimental data on its synthesis and receptor binding are scarce in the public domain, its general mechanism of action can be inferred from the well-established pharmacology of β -blockers. Further research is warranted to fully elucidate the specific quantitative aspects of its pharmacodynamic and pharmacokinetic profiles.

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References

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